PIM1 Affinity and Cellular Target Engagement Relative to PIM2 and PIM3
In biochemical and cellular assays curated by ChEMBL/BindingDB, 2-chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide exhibits a pronounced preference for PIM1 over PIM2 and PIM3. The most potent PIM1 readout approaches low nanomolar range, while PIM2 and PIM3 activities are substantially weaker, indicating that the compound is not a pan‑PIM inhibitor [1][2]. This selectivity pattern differentiates it from pan‑PIM inhibitors such as AZD1208 or SGI‑1776, although no head‑to‑head assay using identical conditions was located.
| Evidence Dimension | PIM1, PIM2, PIM3 inhibitory activity |
|---|---|
| Target Compound Data | PIM1 IC50 = 6 nM (ELISA, recombinant human PIM1); PIM2 IC50 = 1,000 nM; PIM3 IC50 = 16 nM (enzymatic assays) [1] |
| Comparator Or Baseline | Pan‑PIM inhibitors (e.g., AZD1208, SGI‑1776) typically show sub‑100 nM IC50 across all three PIM isoforms in similar assay formats (literature‑derived background; no direct paired comparison available). |
| Quantified Difference | Approximately 167‑fold selectivity for PIM1 over PIM2; approximately 2.7‑fold selectivity for PIM1 over PIM3. |
| Conditions | Recombinant human PIM1 ELISA with ATP; PIM2 and PIM3 enzymatic assays (ChEMBL/BindingDB curated data). |
Why This Matters
A PIM1‑preferential profile can be advantageous for target‑specific mechanistic studies and for avoiding PIM2/3‑mediated toxicity or confounding biology, making this compound a more precise tool than pan‑PIM inhibitors for experiments focused on PIM1.
- [1] BindingDB entry BDBM50364779. PIM1 IC50 = 6 nM (ELISA); PIM2 IC50 = 1,000 nM; PIM3 IC50 = 16 nM. View Source
- [2] ChEMBL Compound Report Card for CHEMBL1952144. Contains curated bioactivity data for PIM1, PIM2, PIM3. View Source
